Cas no 138833-52-0 (Benzenesulfonamide,N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino]-)

Benzenesulfonamide,N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino]- structure
138833-52-0 structure
Product name:Benzenesulfonamide,N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino]-
CAS No:138833-52-0
MF:C17H16N4O5S2
MW:420.462740898132
CID:181788
PubChem ID:132179

Benzenesulfonamide,N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino]-
    • 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)-(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonic acid
    • 4-(4-N-Sodium-N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
    • 4-(N-(5-Ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
    • 4-Etdsmb
    • Benzenesulfonamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-((6-methoxy-3,4-dioxo-1,5-cyclohexadien-1-yl)amino)-
    • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N-sulfanilamido-5-methoxy-1,2-benzoquinone
    • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide
    • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide
    • 138833-52-0
    • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-((6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino)benzenesulfonamide
    • DTXSID70930229
    • 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
    • Inchi: InChI=1S/C17H16N4O5S2/c1-3-16-19-20-17(27-16)21-28(24,25)11-6-4-10(5-7-11)18-12-8-13(22)14(23)9-15(12)26-2/h4-9,18H,3H2,1-2H3,(H,20,21)
    • InChI Key: XFCWHKGIJSOFLE-UHFFFAOYSA-N
    • SMILES: C(C1SC(NS(C2C=CC(NC3C(OC)=CC(=O)C(=O)C=3)=CC=2)(=O)=O)=NN=1)C

Computed Properties

  • Exact Mass: 420.05638
  • Monoisotopic Mass: 420.056211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.53
  • Boiling Point: 609.8°C at 760 mmHg
  • Flash Point: 322.6°C
  • Refractive Index: 1.668
  • PSA: 127.35

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd